2-Phenylbenzimidazole
Overview
Description
Synthesis Analysis
The synthesis of 2-Phenylbenzimidazole has been explored through various methods, including solvent-free reactions accelerated by microwave irradiation. For example, a synthesis approach involves reacting o-phenylenediamine with phenylacetic acid, catalyzed by HCl under microwave conditions, yielding 2-Phenylbenzimidazole with a high degree of purity and crystallinity (Yuan, 2008).
Molecular Structure Analysis
The molecular structure of 2-Phenylbenzimidazole has been characterized by various spectroscopic methods and crystallography, revealing its orthorhombic system and precise geometric parameters. This structural information is crucial for understanding the compound's chemical behavior and potential applications (Yuan, 2008).
Chemical Reactions and Properties
2-Phenylbenzimidazole participates in numerous chemical reactions, forming various derivatives with potential biological and pharmacological activities. The reactivity of 2-Phenylbenzimidazole is a key area of study for developing new compounds with desired properties and activities.
Physical Properties Analysis
The physical properties of 2-Phenylbenzimidazole, including its solubility, melting point, and stability, are essential for its application in different fields. These properties influence how the compound can be processed, stored, and utilized in various scientific and industrial contexts.
Chemical Properties Analysis
The chemical properties of 2-Phenylbenzimidazole, such as its reactivity with other compounds, its acidity or basicity, and its ability to form complexes with metals, are fundamental aspects of its chemistry. These properties are explored to utilize 2-Phenylbenzimidazole in catalysis, materials science, and other areas of research.
Scientific Research Applications
Antitumor Agents : 2-Phenylbenzimidazole derivatives exhibit antitumor activity. They act as minimal DNA-intercalating agents with low DNA-binding constants and show potential against leukemia and other cancers due to their unique mechanism of action (Denny, Rewcastle, & Baguley, 1990).
Antiplasmodial Activity : Cyclometallated complexes of 2-phenylbenzimidazoles show enhanced antiplasmodial activity against the malaria parasite Plasmodium falciparum. These findings are significant for developing new antimalarial treatments (Rylands et al., 2019).
Antibacterial Properties : Polyhalogenated 2‐phenylbenzimidazoles have been synthesized and found effective against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. These compounds represent a new class of potent antibacterial agents (Göker et al., 2016).
Antiviral Properties : Various 2-phenylbenzimidazole derivatives have shown antiviral activities against a range of RNA and DNA viruses, indicating their potential as leads for developing antiviral agents (Tonelli et al., 2010).
Chemical Synthesis : 2-Phenylbenzimidazole has been synthesized using high-temperature water, an environmentally friendly method that offers high yields and represents an advance in green chemistry (Dudd et al., 2003).
Inhibiting Golgi Compounds : 2-Phenylbenzimidazole compounds have been characterized for their activity against allergy and asthma, and more recently, for their action against the propagation of several virus types through an action on the host cell (Banie et al., 2007).
PDGF Receptor Inhibition : 1-Phenylbenzimidazoles, closely related to 2-phenylbenzimidazole, act as selective ATP-site inhibitors of the platelet-derived growth factor receptor, showing potential in cancer treatment (Palmer et al., 1998).
Toxicological Studies : Studies have explored the toxic effects of 2-phenylbenzimidazole in sheep when used as an anthelmintic, providing insights into its safety profile (Jones, Leaver, & Milne, 1965).
Fluorescence Spectroscopy : Research into the absorption and fluorescence spectra of 2-phenylbenzimidazole has contributed to the understanding of its molecular geometry and electronic states, useful in various spectroscopy applications (Mishra & Dogra, 1983).
Cancer Treatment and Tumor Angiogenesis : A study on 2-phenylbenzimidazole-5-sulphonic acid revealed its potential in inhibiting ovarian cancer cell responses and tumor angiogenesis, indicating its possible use in cancer treatment (Kim et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-phenyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYHDSLIWMUSOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052460 | |
Record name | 2-Phenylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085426 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Phenylbenzimidazole | |
CAS RN |
716-79-0, 97542-80-8 | |
Record name | 2-Phenylbenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=716-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylbenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000716790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole, phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097542808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylbenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzimidazole, 2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Phenylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylbenzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.855 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENYLBENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB9ZJ140SB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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